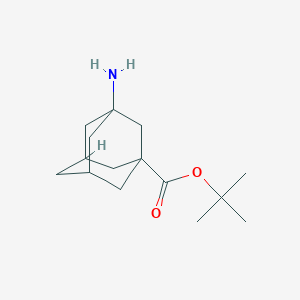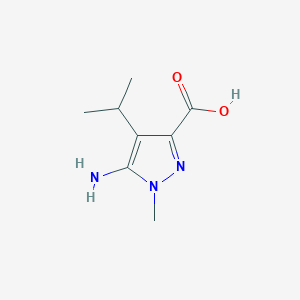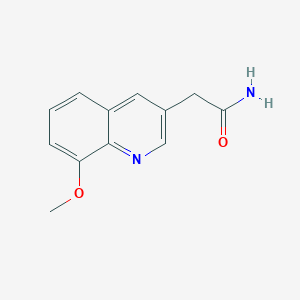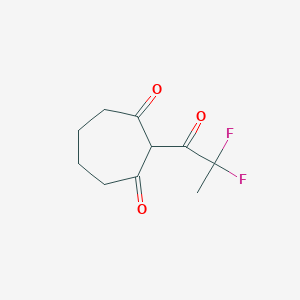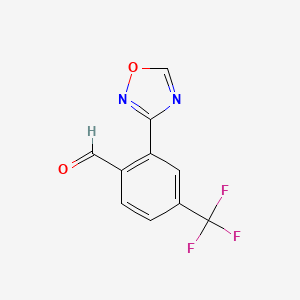
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde is a chemical compound that features a trifluoromethyl group, an oxadiazole ring, and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can form the oxadiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Aldehyde Formation: The benzaldehyde moiety can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group and the oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzoic acid.
Reduction: 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: The trifluoromethyl group and oxadiazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Lacks the oxadiazole ring, making it less versatile in certain applications.
2-(1,2,4-Oxadiazol-3-YL)benzaldehyde: Lacks the trifluoromethyl group, affecting its chemical reactivity and properties.
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzoic acid: An oxidized derivative with different chemical properties and applications.
Uniqueness
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-YL)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H5F3N2O2 |
|---|---|
分子量 |
242.15 g/mol |
IUPAC名 |
2-(1,2,4-oxadiazol-3-yl)-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-2-1-6(4-16)8(3-7)9-14-5-17-15-9/h1-5H |
InChIキー |
FOUXJBBCWNAKDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NOC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


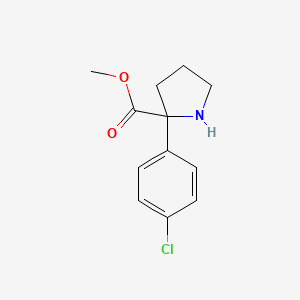
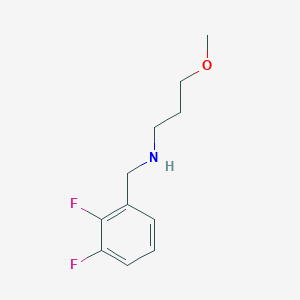
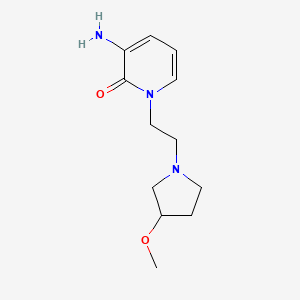
amine](/img/structure/B13322980.png)
![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)
![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
